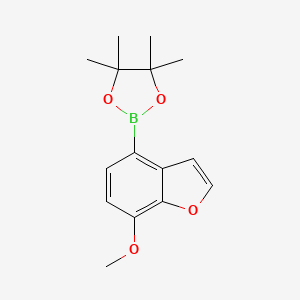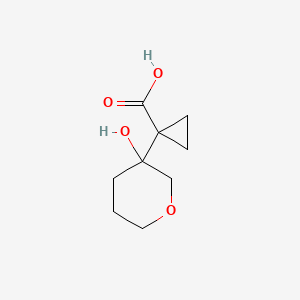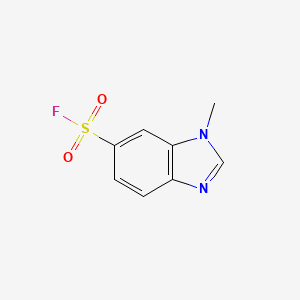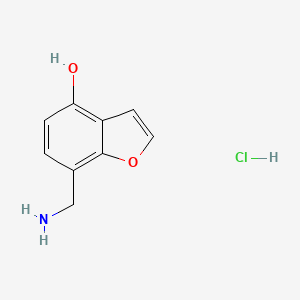![molecular formula C17H28F3N3O3 B6605143 N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid CAS No. 2241145-50-4](/img/structure/B6605143.png)
N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid (NAMEG-TFA) is a novel compound synthesized by the condensation of adamantane and N-(2-methoxyethyl)guanidine with trifluoroacetic acid. This compound has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid is not fully understood, but it is believed to interact with proteins and other biological molecules through hydrogen bonding and hydrophobic interactions. This interaction is thought to be responsible for its ability to act as a substrate for enzyme assays and to act as a ligand for protein-protein interactions.
Biochemical and Physiological Effects
N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes, such as phosphodiesterases, which are involved in the regulation of cell signaling pathways. In addition, it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and its synthesis is straightforward. In addition, it is relatively stable and can be stored for long periods of time. However, it is important to note that N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid can be toxic if ingested and should be handled with care.
Direcciones Futuras
The potential applications of N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid are vast and continue to be explored. Future research may focus on further elucidating the mechanism of action of N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid and its effects on biochemical and physiological processes. In addition, further studies may explore the potential of N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid to act as a substrate for enzyme assays and as a ligand for protein-protein interactions. Finally, the use of N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid as a catalyst for chemical reactions may be explored in more detail.
Métodos De Síntesis
N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid is synthesized by a condensation reaction between adamantane, N-(2-methoxyethyl)guanidine, and trifluoroacetic acid. The reaction is carried out in anhydrous dichloromethane at room temperature and requires a catalytic amount of pyridine. The reaction is complete in two hours and yields a white crystalline product.
Aplicaciones Científicas De Investigación
N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine, trifluoroacetic acid has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology. It has been used as a substrate for enzyme assays, as a ligand for protein-protein interactions, and as a catalyst for chemical reactions. In addition, it has been used in studies of the structure and function of proteins and other biological molecules.
Propiedades
IUPAC Name |
2-(2-adamantylmethyl)-1-(2-methoxyethyl)guanidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O.C2HF3O2/c1-19-3-2-17-15(16)18-9-14-12-5-10-4-11(7-12)8-13(14)6-10;3-2(4,5)1(6)7/h10-14H,2-9H2,1H3,(H3,16,17,18);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOXIIGPYPWMGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=NCC1C2CC3CC(C2)CC1C3)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28F3N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N''-[(adamantan-2-yl)methyl]-N-(2-methoxyethyl)guanidine; trifluoroacetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methylphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B6605065.png)

![lithium(1+) ion 2-[2-(3-bromopyridin-2-yl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6605088.png)

![N-{2-[(6S)-6-(2-cyanopyrrolidine-1-carbonyl)-5-azaspiro[2.4]heptan-5-yl]-2-oxoethyl}-2,2,2-trifluoroacetamide](/img/structure/B6605096.png)



![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)

![N''-[(adamantan-2-yl)methyl]-N,N-diethylguanidine, trifluoroacetic acid](/img/structure/B6605149.png)
![rac-ethyl 5-methyl-4-[(1R,2S,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6605162.png)

